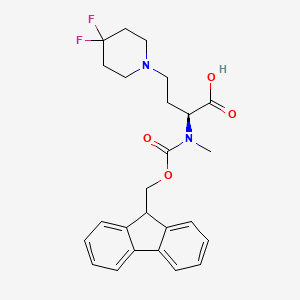![molecular formula C13H21NO6 B12848568 (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B12848568.png)
(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[45]decane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to maintain the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups within the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[45]decane-7-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and other industrial products.
Mecanismo De Acción
The mechanism of action of (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
Spirooxindoles: Known for their biological activity and use in drug discovery.
Spirocyclic lactams: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart is its specific spirocyclic structure combined with the presence of the tert-butoxycarbonyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H21NO6 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
(7R)-8-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-5-4-13(18-6-7-19-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1 |
Clave InChI |
RQLRIOGQOUXOIL-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC2(C[C@@H]1C(=O)O)OCCO2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1C(=O)O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


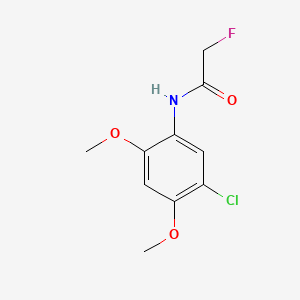
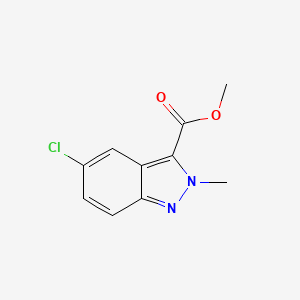
![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
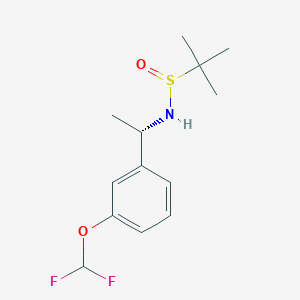
![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)
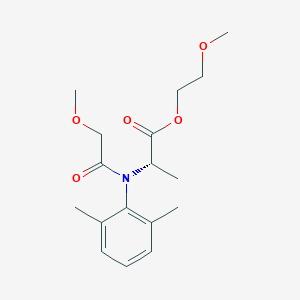
![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)


![2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate](/img/structure/B12848524.png)
![tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12848532.png)
![[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)
